molecular formula C27H29N3O5 B11176450 ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

Cat. No.: B11176450
M. Wt: 475.5 g/mol
InChI Key: XMLXGBKNGMFWHC-UHFFFAOYSA-N
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Description

  • Ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate is a novel compound belonging to the “heterostilbene” derivative class.
  • It was synthesized as an unprecedented side product of the Biginelli reaction.
  • The Biginelli reaction is a multicomponent reaction that typically produces dihydropyrimidinone (DHPM) derivatives. this compound differs from the usual products generated by the Biginelli-type reactions .
  • Preparation Methods

    • Synthesis: The compound is prepared via the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea.
    • Reaction conditions: PTSA (p-toluenesulfonic acid) serves as the catalyst, and reflux conditions are employed using ethanol as the solvent.
  • Chemical Reactions Analysis

    • Reactions: Ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate undergoes various reactions.
    • Common reagents: These reactions involve acidic C-H moieties and carbonyl components.
    • Major products: The specific products formed from these reactions would depend on the reaction conditions and reactants.
  • Scientific Research Applications

    • Chemistry: Investigating its reactivity and potential applications in organic synthesis.
    • Biology: Exploring its biological activity, such as enzyme inhibition or receptor binding.
    • Medicine: Assessing its pharmacological properties and potential therapeutic uses.
    • Industry: Considering its role in materials science or as a precursor for other compounds.
  • Mechanism of Action

    • The exact mechanism remains to be elucidated. Further studies are needed to understand how it exerts its effects.
    • Molecular targets and pathways involved are yet to be characterized.
  • Comparison with Similar Compounds

    • Uniqueness: Ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate stands out due to its distinct structure and unexpected formation.
    • Similar compounds: While I don’t have a direct list of similar compounds, you may explore related heterostilbenes or Biginelli reaction products.

    Properties

    Molecular Formula

    C27H29N3O5

    Molecular Weight

    475.5 g/mol

    IUPAC Name

    ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

    InChI

    InChI=1S/C27H29N3O5/c1-4-35-20(31)15-27-22-21(24(32)30(25(22)33)19-11-7-17(3)8-12-19)23(18-9-5-16(2)6-10-18)29(27)14-13-28-26(27)34/h5-12,21-23H,4,13-15H2,1-3H3,(H,28,34)

    InChI Key

    XMLXGBKNGMFWHC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC12C3C(C(N1CCNC2=O)C4=CC=C(C=C4)C)C(=O)N(C3=O)C5=CC=C(C=C5)C

    Origin of Product

    United States

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